molecular formula C8H14Cl2O2 B12001397 Hexyl dichloroacetate CAS No. 37079-04-2

Hexyl dichloroacetate

Cat. No.: B12001397
CAS No.: 37079-04-2
M. Wt: 213.10 g/mol
InChI Key: WZSTYEOGVNOGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C8H14Cl2O2C_8H_{14}Cl_2O_2C8​H14​Cl2​O2​

. It is an ester derived from dichloroacetic acid and hexanol. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Dichloroacetic acid+HexanolH2SO4Hexyl dichloroacetate+Water\text{Dichloroacetic acid} + \text{Hexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Dichloroacetic acid+HexanolH2​SO4​​Hexyl dichloroacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: Hexyl dichloroacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into dichloroacetic acid and hexanol.

    Reduction: Reduction reactions can convert the dichloroacetate group into a less oxidized form.

    Substitution: The chlorine atoms in the dichloroacetate group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and hexanol.

    Reduction: Products depend on the reducing agent used.

    Substitution: Products vary based on the nucleophile involved.

Scientific Research Applications

Hexyl dichloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which hexyl dichloroacetate exerts its effects involves the interaction with cellular enzymes and metabolic pathways. It can inhibit certain enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism. This inhibition can affect the production of adenosine triphosphate (ATP) and other metabolic intermediates.

Comparison with Similar Compounds

Hexyl dichloroacetate can be compared with other esters of dichloroacetic acid, such as:

  • Methyl dichloroacetate
  • Ethyl dichloroacetate
  • Butyl dichloroacetate

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This longer chain can also affect its physical properties, such as boiling point and viscosity, making it suitable for specific applications where other esters might not be as effective.

Properties

37079-04-2

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

hexyl 2,2-dichloroacetate

InChI

InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-12-8(11)7(9)10/h7H,2-6H2,1H3

InChI Key

WZSTYEOGVNOGKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.